6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylicacid
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Overview
Description
“6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C10H9BrN2O2 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including “6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid”, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular structure of “6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid” can be represented by the SMILES stringBrC1=CN2C(C=C1)=NC(CC)=C2
. The InChI code for this compound is 1S/C10H9BrN2O2/c1-2-7-9(10(14)15)13-5-6(11)3-4-8(13)12-7/h3-5H,2H2,1H3,(H,14,15)
. Physical And Chemical Properties Analysis
The physical form of “6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid” is a powder . The molecular weight of this compound is 269.1 .Scientific Research Applications
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues, including 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid, have been recognized as potential antituberculosis agents . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Anti-Proliferative Activity
Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core, such as 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid, have been synthesized and screened for their anti-proliferative activity against S. pneumoniae .
Drug Discovery Research
This compound could be used in drug discovery research, particularly in the development of new TB drugs . The structure–activity relationship, mode-of-action, and various scaffold hopping strategies of imidazo[1,2-a]pyridine class compounds are being critically reviewed .
Docking Studies
Docking studies have identified potential anti-FtsZ agents that bind to the Vitamin K3-binding region of a homology model generated for S. pneumoniae FtsZ . 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid could be one of these potential agents .
Chemical Synthesis
6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid could be used as a starting material or intermediate in the synthesis of other complex organic compounds .
Biological Studies
Given its potential anti-TB and anti-proliferative activities, this compound could be used in various biological studies to understand its mechanism of action, toxicity, pharmacokinetics, and pharmacodynamics .
Future Directions
properties
IUPAC Name |
6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-7-9(10(14)15)13-5-6(11)3-4-8(13)12-7/h3-5H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBVAWPUIDIDNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C=C(C=CC2=N1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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